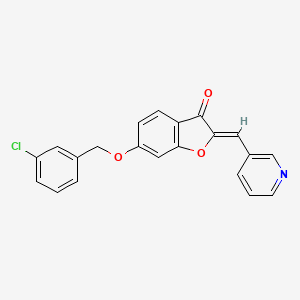

(Z)-6-((3-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

描述

属性

IUPAC Name |

(2Z)-6-[(3-chlorophenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO3/c22-16-5-1-3-15(9-16)13-25-17-6-7-18-19(11-17)26-20(21(18)24)10-14-4-2-8-23-12-14/h1-12H,13H2/b20-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWHWZVYZIZDND-JMIUGGIZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-((3-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves the following steps:

Formation of the Benzofuran Core: This can be achieved through various methods, such as the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorobenzyl Group: This step involves the reaction of the benzofuran core with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate.

Formation of the Pyridinylmethylene Substituent: This can be done by reacting the intermediate with pyridine-3-carbaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

(Z)-6-((3-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzofuran derivatives.

科学研究应用

Chemistry

In chemistry, (Z)-6-((3-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound can be explored as a lead compound for drug development. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for further optimization and testing.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

作用机制

The mechanism of action of (Z)-6-((3-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

相似化合物的比较

Key Analogs:

Analysis:

- Pyridin-3-yl vs. pyridin-4-yl: The nitrogen position in the pyridine ring alters electronic properties and hydrogen-bonding capacity, which could influence tubulin binding affinity .

- Activity Trends: Analogs with dichlorobenzyl groups (e.g., 5b) show nanomolar potency, suggesting chlorine atoms enhance tubulin interaction. The single 3-chloro substitution may reduce steric hindrance, possibly improving selectivity . The benzodioxin-containing analog introduces bulkier substituents, which may hinder binding to the colchicine pocket despite similar chlorine placement.

Physicochemical Properties:

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Acceptors |

|---|---|---|---|

| Target Compound | 395.8 | ~3.2 | 5 |

| 5b | 424.2 | ~4.1 | 5 |

| Benzodioxin Analog | 455.3 | ~4.5 | 6 |

- The target compound’s lower molecular weight and LogP compared to 5b may improve solubility and bioavailability.

Mechanism and Selectivity

- Tubulin Binding: Molecular docking studies of 5b suggest that the pyridin-4-yl group forms critical π-π interactions with tubulin’s β-subunit.

- The 3-chlorobenzyl group’s reduced steric bulk compared to 2,6-dichloro may further minimize off-target effects .

Therapeutic Potential and Challenges

- Anticancer Efficacy : While 5b inhibits T-ALL in zebrafish, the target compound’s efficacy in solid tumors remains speculative. Structural similarities suggest comparable microtubule-disrupting activity, but in vivo validation is needed.

- Antiviral Divergence: The dimethoxybenzylidene analog highlights structural flexibility for non-oncological applications, underscoring the scaffold’s versatility.

生物活性

(Z)-6-((3-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core linked to a pyridine moiety and a chlorobenzyl ether group. The structural formula can be represented as follows:

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Benzofuran Core | Aromatic structure with potential for π-π interactions |

| Pyridine Ring | Contributes to hydrogen bonding and electronic properties |

| Chlorobenzyl Group | Enhances lipophilicity and may affect receptor binding |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : Interaction with various receptors, particularly those involved in neurotransmission and inflammation, could explain its pharmacological effects.

- Oxidative Stress Response : The compound may induce oxidative stress in target cells, leading to apoptosis in cancerous cells.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.05 mg/mL.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.01 |

| Escherichia coli | 0.02 |

| Klebsiella pneumoniae | 0.03 |

Case Studies

A notable study explored the efficacy of this compound in treating infections caused by resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics when used in combination therapies.

Toxicological Profile

While the biological activities are promising, it is essential to consider the compound's safety profile. Preliminary toxicological assessments indicate that it has a low toxicity level at therapeutic doses, making it a candidate for further clinical evaluation.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-6-((3-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one, and how are intermediates characterized?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Alkylation of benzofuran-3(2H)-one precursors with 3-chlorobenzyl chloride under basic conditions (e.g., NaH/THF) to introduce the alkoxy group .

- Step 2 : Condensation of the intermediate with pyridine-3-carbaldehyde via Knoevenagel or Wittig reactions to form the (Z)-configured exocyclic double bond. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to favor the Z-isomer .

- Characterization : Confirm intermediates and final product using H/C NMR (e.g., chemical shifts for benzylidene protons at δ 7.2–7.8 ppm and carbonyl carbons at δ 180–190 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

- Methodology :

- NOESY NMR : Correlate spatial proximity between the pyridinyl proton and benzylidene proton to confirm the Z-geometry (cis arrangement) .

- X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry .

- Comparative Analysis : Contrast spectral data with known (E)-isomers (e.g., differences in UV-Vis λ_max due to conjugation effects) .

Advanced Research Questions

Q. What strategies mitigate oxidative or hydrolytic instability during synthesis or biological assays?

- Methodology :

- Stabilization : Use inert atmospheres (N/Ar) during synthesis to prevent oxidation of the benzylidene group. For hydrolytic sensitivity, avoid protic solvents (e.g., HO) and employ lyophilization for storage .

- Derivatization : Introduce electron-withdrawing groups (e.g., methanesulfonate at the 6-position) to enhance stability, as seen in analogs like (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate .

Q. How does the compound interact with biological targets, and what structural analogs enhance activity?

- Methodology :

- Molecular Docking : Screen against kinases or GPCRs using software (e.g., AutoDock Vina) to predict binding modes. The pyridinyl and benzofuran moieties may engage in π-π stacking or hydrogen bonding .

- SAR Studies : Compare with analogs like (Z)-6-hydroxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one, where hydroxylation reduces lipophilicity but increases hydrogen-bond donor capacity . Bioactivity data (e.g., IC) from MTT assays on cancer cell lines can prioritize derivatives .

Q. How do conflicting spectral data (e.g., NMR vs. computational predictions) arise, and how are they resolved?

- Methodology :

- Error Source Analysis : Discrepancies in C NMR shifts may stem from solvent effects or dynamic exchange processes. For example, tautomerization in solution can alter chemical environments .

- Cross-Validation : Use complementary techniques (e.g., IR for carbonyl verification, XRD for solid-state conformation) and DFT calculations (e.g., B3LYP/6-31G*) to model expected spectra .

Q. What experimental designs assess environmental fate or degradation pathways?

- Methodology :

- Hydrolytic Degradation : Incubate in buffered solutions (pH 3–9) at 37°C, monitor via LC-MS for breakdown products (e.g., free benzofuran-3-one or chlorobenzyl alcohol) .

- Photostability : Expose to UV light (λ = 254–365 nm) and analyze degradation kinetics using HPLC-PDA. Structural alerts (e.g., conjugated dienes) predict susceptibility .

Comparative & Mechanistic Questions

Q. How does substitution at the 6-position (e.g., Cl, OMe, OH) influence electronic properties and reactivity?

- Methodology :

- Electron Density Mapping : Use Hammett σ constants to quantify electronic effects. Chlorine (σ = +0.23) increases electrophilicity at the carbonyl, enhancing nucleophilic attack susceptibility vs. methoxy (σ = -0.27) .

- Kinetic Studies : Compare reaction rates in nucleophilic substitutions (e.g., with amines) to rank substituent effects .

Q. What role do solvent effects play in cyclization or tautomerization equilibria?

- Methodology :

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents in cyclization steps. High dielectric constants stabilize dipolar intermediates, improving yields .

- Dynamic NMR : Monitor tautomerization (e.g., keto-enol) in DMSO-d vs. CDCl to assess solvent-dependent equilibrium shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。